molecular formula C8H16ClF2N B2434536 (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride CAS No. 1642298-84-7

(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride

Cat. No. B2434536
CAS RN: 1642298-84-7
M. Wt: 199.67
InChI Key: ZVAYNUUVMZVORD-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C8H16ClF2N . Its average mass is 199.669 Da and its monoisotopic mass is 199.093933 Da .


Molecular Structure Analysis

The molecular structure of “(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride” consists of a cyclohexyl ring with two fluorine atoms attached to the same carbon atom (4,4-difluoro), an ethanamine group attached to the cyclohexyl ring, and a hydrochloride group . The InChI string of the compound is InChI=1S/C8H15F2N.ClH/c9-8(10)4-1-7(2-5-8)3-6-11;/h7H,1-6,11H2;1H .


Physical And Chemical Properties Analysis

The compound “(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride” has a molecular weight of 199.67 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass is 199.0939335 g/mol and its monoisotopic mass is also 199.0939335 g/mol . The topological polar surface area of the compound is 26 Ų .

Scientific Research Applications

Biocide Properties

  • 2-(Decylthio)ethanamine hydrochloride , a compound structurally related to (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride, is known for its multifunctional biocidal properties. It demonstrates broad spectrum activity against bacteria, fungi, and algae, and also possesses biofilm and corrosion inhibition properties. These characteristics are significant in various recirculating cooling water systems (Walter & Cooke, 1997).

Photolysis and Chemical Reactions

  • A study on 3-aryl-3-(trifluoromethyl)diazirines , which are structurally similar to the compound , revealed that photolysis in the presence of specific solvents like diethylamine can lead to a variety of photoproducts. This highlights the potential of (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride in photochemical studies and its utility in the synthesis of complex organic compounds (Platz et al., 1991).

Synthesis and Characterization

  • Research on N-substituted ethanamine derivatives highlights the importance of (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride in the synthesis and characterization of new compounds. These derivatives have applications in medicinal chemistry, demonstrating the compound's relevance in the development of new pharmaceuticals (Zaidi et al., 2015).

Enamine Chemistry

  • The study of enamines in the synthesis of complex organic compounds provides insights into the versatility of (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride. Enamines are crucial intermediates in organic synthesis, and their study is relevant for the development of new synthetic methodologies (Dean et al., 1982).

Applications in Fluorine Chemistry

  • A study on (1,1,2-Trifluoro-2-Chloroethyl)-Diethylamine demonstrates the potential application of (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride in fluorine chemistry. The research explores the use of such compounds for replacing hydroxyl groups with fluorine atoms, indicating its importance in the synthesis of fluorinated organic compounds (Bergmann & Cohen, 1970).

Mechanism of Action

The mechanism of action for “(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride” is not available in the web search results. It’s possible that this compound is used in scientific research in various fields, but without more specific information, it’s difficult to determine its exact mechanism of action.

properties

IUPAC Name

(1S)-1-(4,4-difluorocyclohexyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c1-6(11)7-2-4-8(9,10)5-3-7;/h6-7H,2-5,11H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAYNUUVMZVORD-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC(CC1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.